Erylatissin C
Description
Erylatissin C is a prenylated flavonoid isolated from Erythrina latissima, a plant species recognized for its bioactive secondary metabolites. Structurally, it belongs to the chromone class of flavonoids, characterized by a benzopyran-4-one core. The compound features a dihydrofuran ring linked to the B-ring of the chromone scaffold, with specific hydroxyl and methoxy substituents contributing to its stereochemical and functional properties .
This compound has demonstrated antigenotoxic activity in in vitro assays, particularly against aflatoxin B1 (AFB1)-induced genotoxicity. Its molecular formula, deduced from high-resolution mass spectrometry (HRESIMS), is C21H20O6, with a molecular ion peak at m/z 367.1150 [M+H]⁺ . The compound’s bioactivity is attributed to its ability to inhibit cytochrome P450 (CYP) enzymes involved in AFB1 metabolic activation, thereby reducing DNA adduct formation .
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-7-hydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-18(24)21(13)25-3)19-11-17(23)16-7-6-15(22)10-20(16)26-19/h4,6-10,19,22,24H,5,11H2,1-3H3/t19-/m0/s1 |
InChI Key |
NGSGHHXJBXTNFJ-IBGZPJMESA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)OC)C |
Synonyms |
7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)flavanone erylatissin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Erylatissin C with structurally related prenylated flavonoids, highlighting key differences in substituents, ring systems, and bioactivities:
Key Findings from Comparative Studies
Ring System Impact: Compounds with a dihydrofuran-linked B-ring (e.g., this compound, Abyssinoflavone V) exhibit weaker antigenotoxic activity compared to those with a dihydropyran-linked B-ring (e.g., Sigmoidin C) . This is attributed to reduced steric hindrance in dihydropyran systems, enhancing enzyme inhibition. Saturation of the C-1"–C-2" bond (e.g., Dihydroabyssinin I) drastically reduces activity, highlighting the importance of conjugated double bonds for bioactivity .
Substituent Effects :
- Hydroxyl vs. Methoxy Groups : Replacement of a methoxy group with a hydroxyl at C-4 (Sigmoidin C → Sigmoidin D) increases IC₅₀ from 21.8 to 44.5 µg/mL, suggesting methoxy groups enhance CYP inhibition .
- Prenylation : Introduction of prenyl groups at C-2' (Erylatissin G) reduces activity (IC₅₀ = 74.0 µg/mL vs. 21.8 µg/mL for Sigmoidin C), likely due to steric interference with target enzymes .
ADME Profiles: Most prenylated flavonoids (excluding glycosides) exhibit high gastrointestinal absorption and comply with Lipinski’s Rule of Five, making them viable for oral administration . P-glycoprotein (P-gp) substrate status correlates with reduced bioavailability.
Q & A
Q. What are the recommended methodologies for synthesizing Erylatissin C with high purity, and how can experimental reproducibility be ensured?
To synthesize this compound, prioritize protocols that detail solvent systems, reaction conditions (e.g., temperature, catalysts), and purification steps (e.g., HPLC, crystallization). Reproducibility requires strict adherence to documented procedures, including batch-to-batch consistency checks and validation via spectroscopic techniques (e.g., NMR, IR). Precisely report deviations and calibrate instruments to minimize systematic errors . For novel compounds, provide full characterization data (e.g., elemental analysis, mass spectrometry) to confirm identity and purity .
Q. How should researchers design initial experiments to assess this compound’s biological activity?
Adopt a tiered approach:
In vitro assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity, IC50 values, and selectivity indices. Include positive/negative controls and dose-response curves.
Mechanistic studies : Employ techniques like flow cytometry (apoptosis) or Western blotting (pathway analysis).
Statistical rigor : Replicate experiments ≥3 times, account for inter-assay variability, and use ANOVA or non-parametric tests for analysis .
Q. What analytical techniques are critical for validating this compound’s structural integrity in different matrices?
- Chromatography : UPLC/MS for purity assessment and degradation profiling.
- Spectroscopy : NMR (1H/13C) for structural confirmation; X-ray crystallography for absolute configuration.
- Stability studies : Monitor thermal, pH, and light-induced degradation using accelerated stability protocols .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Contradictions often arise from methodological differences (e.g., cell lines, assay conditions). Mitigate this by:
Meta-analysis : Compare datasets across studies, identifying variables (e.g., concentration ranges, exposure times).
Orthogonal validation : Use multiple techniques (e.g., CRISPR knockouts, proteomics) to confirm target engagement.
Error analysis : Quantify uncertainties (e.g., confidence intervals, p-values) and assess whether discrepancies fall within experimental error margins .
Q. What strategies are effective for isolating this compound’s metabolites and evaluating their bioactivity?
Q. How should researchers optimize this compound’s pharmacokinetic properties while maintaining efficacy?
- Structure-activity relationship (SAR) studies : Modify functional groups to enhance solubility (e.g., PEGylation) or reduce clearance.
- In silico modeling : Predict ADMET properties using tools like SwissADME.
- In vivo testing : Use rodent models to assess bioavailability, half-life, and tissue distribution. Cross-validate with ex vivo organ bath assays .
Methodological and Analytical Challenges
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Q. How can researchers address low yields in this compound synthesis without compromising purity?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) to improve reaction efficiency.
- Green chemistry : Replace toxic solvents with ionic liquids or supercritical CO2.
- Scale-up protocols : Use microreactors for controlled, continuous-flow synthesis .
Data Presentation and Reproducibility
Q. What are the best practices for presenting spectral data and biological assay results in publications?
- Raw data : Include supplementary files with unprocessed spectra/chromatograms.
- Normalization : Clearly state how data were normalized (e.g., to housekeeping genes in Western blots).
- Reproducibility checklist : Provide step-by-step protocols for key experiments, citing MIAME or ARRIVE guidelines .
Q. How should researchers handle non-reproducible results in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
